molecular formula C10H7FN4S B8786262 2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B8786262
M. Wt: 234.26 g/mol
InChI Key: VPOZFJWVASQJPX-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a useful research compound. Its molecular formula is C10H7FN4S and its molecular weight is 234.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN4S

Molecular Weight

234.26 g/mol

IUPAC Name

4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7FN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14)

InChI Key

VPOZFJWVASQJPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (0.48 g, 3.6 mmol) was added slowly to a stirred solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (0.164 g, 1.2 mmol) in CH2Cl2 (5 mL)). Bromoacetyl bromide (0.1 mL, 1.5 mmol) was added and the resulting solution was heated at 50° C. for 1 h and cooled to room temperature. Water (25 mL) was added, the solution was basified with saturated NaHCO3 and the mixture was extracted with EtOAc (3×25 mL). The organic extracts were dried and concentrated under reduced pressure to give 2-bromo-1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone as a pale brown solid. A mixture of 2-bromo-1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (0.28 g) and thiourea (0.13 g) in ethanol (10 mL) were heated at 70° C. for 1 h. Water (50 mL) was added and the solution was basified with concentrated NH4OH. The aqueous layer was extracted with EtOAc (3×25 mL). The organic extracts were dried and concentrated under reduced pressure to give 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine (0.21 g, 75%, 2 steps) as pale brown solid. Mass Spec.; MS 235 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 11.86(s, 1H), 8.27(d, 1H), 8.22(s,1H), 7.83(d,1H), 6.95(brs,2H), 6.81(s,1H).
Name
2-bromo-1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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